2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves multiple steps The process begins with the preparation of the triazole and thiadiazole precursors, followed by their fusion to form the triazolo-thiadiazole coreReaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings are known to interact with biological macromolecules, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazoles, such as:
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives Compared to these compounds, 2-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a unique combination of functional groups that may enhance its biological activity and specificity .
Properties
Molecular Formula |
C16H18ClN5O3S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18ClN5O3S2/c1-27(23,24)21-8-4-5-11(9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-7-3-2-6-12(13)17/h2-3,6-7,11H,4-5,8-10H2,1H3 |
InChI Key |
INVQSOZTGIPQDR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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